![molecular formula C15H23N7O2 B4018331 N-ethyl-6-[(6-isopropoxy-3-pyridazinyl)oxy]-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B4018331.png)
N-ethyl-6-[(6-isopropoxy-3-pyridazinyl)oxy]-N'-isopropyl-1,3,5-triazine-2,4-diamine
Description
This compound belongs to a class of chemicals known for their diverse applications in fields like agriculture and medicinal chemistry due to their unique structures and functionalities. The chemical consists of a triazine core, a common motif in various bioactive molecules, substituted with ethyl and isopropyl groups and a pyridazinyl ether moiety, indicating its potential for specialized chemical interactions and properties.
Synthesis Analysis
Synthesis of related triazine and pyridazinyl derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the complex structure. For example, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds have been synthesized from 2,4,6-trichloro-1,3,5-triazine, demonstrating the complexity of synthesizing bridged triazine derivatives (Hermon & Tshuva, 2008).
Molecular Structure Analysis
The molecular structure of triazine derivatives is often characterized by X-ray crystallography or NMR spectroscopy, providing insights into their conformation and electronic structure. For instance, structural analysis via X-ray crystallography has been employed to determine the configurations of pyridazinone derivatives (Kalai et al., 2021).
Chemical Reactions and Properties
Triazine and pyridazinyl compounds participate in various chemical reactions, including cyclization and substitution, influenced by their functional groups. These reactions are crucial for modifying the chemical structure for specific applications, as seen in the synthesis of bicyclic heteroannulated pyridazine derivatives through cyclization reactions (Wejroch et al., 2001).
properties
IUPAC Name |
4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c1-6-16-13-18-14(17-9(2)3)20-15(19-13)24-12-8-7-11(21-22-12)23-10(4)5/h7-10H,6H2,1-5H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKSWNHIZOHNRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OC(C)C)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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